molecular formula C9H11ClOS B2897173 1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one CAS No. 1094461-78-5

1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one

Cat. No.: B2897173
CAS No.: 1094461-78-5
M. Wt: 202.7
InChI Key: JQLYYCHEETWQFZ-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chlorinated thiophene ring attached to a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one typically involves the chlorination of thiophene followed by the introduction of the butanone group. One common method involves the reaction of 5-chloro-2-acetylthiophene with appropriate reagents under controlled conditions. For instance, 5-chloro-2-acetylthiophene can be dissolved in acetone, followed by the addition of potassium dihydrogen phosphate and sodium chlorite solutions at specific temperatures to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one and its derivatives depends on their specific applications. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Chlorothiophen-2-yl)-3-methylbutan-1-one is unique due to its specific combination of a chlorinated thiophene ring and a butanone group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClOS/c1-6(2)5-7(11)8-3-4-9(10)12-8/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLYYCHEETWQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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